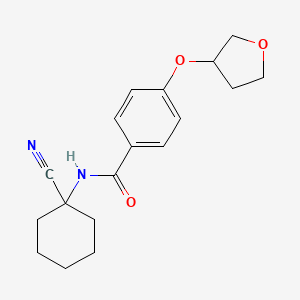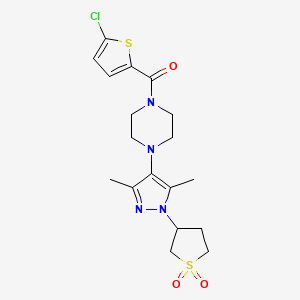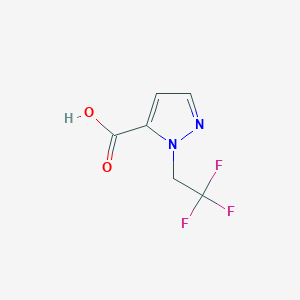![molecular formula C21H18ClNO3 B2403136 N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide CAS No. 924834-10-6](/img/structure/B2403136.png)
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide, also known as CPP-ACP, is a bioactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a synthetic derivative of casein phosphopeptide (CPP) and has been extensively studied for its ability to enhance the remineralization of dental enamel, as well as its potential as an anticancer agent. In
Scientific Research Applications
Synthesis and Antimicrobial Properties
A study presented the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, leading to the creation of compounds with significant antibacterial and antifungal activities. This research highlights the compound's role in developing new antimicrobial agents, showcasing its potential in addressing resistance issues in various pathogens (Baranovskyi et al., 2018).
Environmental Degradation
Another significant application area is in environmental science, where studies have focused on the degradation of similar anilides, such as N-(3,4-dichlorophenyl)propanamide, using titanium dioxide under UV-A and solar light. This process effectively degrades these compounds in water, pointing to potential uses in environmental cleanup and pesticide degradation (Sturini et al., 1997).
Agricultural Applications
The compound's analogs have been explored for their role in agriculture, particularly in their movement and retention in paddy-riverine wetland systems. The focus was on another similar compound, propanil N-(3,4-dichlorophenyl)propanamide, commonly used as a post-emergent herbicide in paddy rice cultivation. This study provided insights into the environmental impact and dynamics of such compounds in agricultural settings, including potential risks to human health from the consumption of affected wetland plants (Perera et al., 1999).
Material Science
In material science, the synthesis of related compounds has led to the development of new materials with potential applications in nonlinear optics and electro-optics. These studies focus on the growth and characterization of single crystals, exploring their optical properties and potential for use in various technologies (Prabhu et al., 2000).
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-14(24)15-4-8-18(9-5-15)23-21(25)13-11-19-10-12-20(26-19)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPJICSJNBDKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)


![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)

![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)

